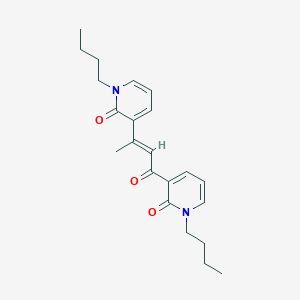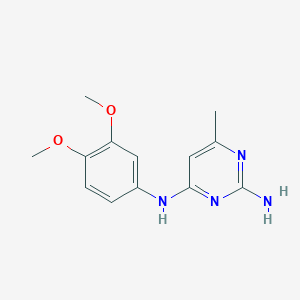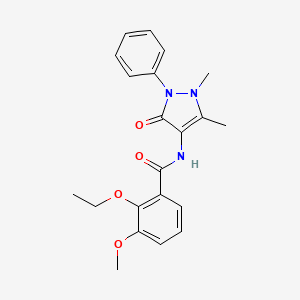
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone), commonly referred to as BB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BB-4 is a chelator that binds to metal ions and has been studied for its potential use in several biomedical applications.
科学的研究の応用
BB-4 has been widely studied for its potential applications in several biomedical fields. It has been shown to have a high affinity for metal ions such as copper, zinc, and iron, which makes it a potential candidate for the treatment of metal-related diseases. BB-4 has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, BB-4 has been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to chelate metal ions that are involved in the formation of amyloid plaques.
作用機序
BB-4 acts as a chelator that binds to metal ions, preventing them from participating in biological processes. BB-4 has been shown to have a high affinity for copper, zinc, and iron ions, which are involved in several biological processes, including DNA synthesis and neurotransmitter regulation. By chelating these metal ions, BB-4 can inhibit the growth of cancer cells and prevent the formation of amyloid plaques in neurodegenerative diseases.
Biochemical and Physiological Effects:
BB-4 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BB-4 has also been shown to prevent the formation of amyloid plaques in neurodegenerative diseases by chelating metal ions that are involved in the formation of these plaques. Additionally, BB-4 has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
The use of BB-4 in lab experiments has several advantages and limitations. One advantage is its high affinity for metal ions, which makes it a useful tool for studying metal-related diseases. BB-4 is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BB-4 is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, BB-4 may not be effective in all types of cancer cells, which can limit its potential use in cancer treatment.
将来の方向性
There are several future directions for the study of BB-4. One potential direction is the development of BB-4 derivatives that have improved efficacy and reduced toxicity. Additionally, BB-4 could be studied for its potential use in other diseases that are related to metal ion dysregulation, such as diabetes and cardiovascular disease. Finally, the mechanism of action of BB-4 could be further elucidated to better understand its potential applications in biomedical research.
合成法
BB-4 can be synthesized using a multi-step procedure that involves the reaction between 2-acetylpyridine and butylamine to form 2-benzoylpyridine. The reaction of 2-benzoylpyridine with crotonaldehyde produces 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine). Finally, the reaction of 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine) with butylamine yields BB-4.
特性
IUPAC Name |
1-butyl-3-[(E)-4-(1-butyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-6-12-23-14-8-10-18(21(23)26)17(3)16-20(25)19-11-9-15-24(22(19)27)13-7-5-2/h8-11,14-16H,4-7,12-13H2,1-3H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIBPHOUWNEAAU-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)C(=CC(=O)C2=CC=CN(C2=O)CCCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=CC=C(C1=O)/C(=C/C(=O)C2=CC=CN(C2=O)CCCC)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpentan-1-ol](/img/structure/B5373353.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5373376.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)

![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373404.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)

![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)
![methyl 2-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5373423.png)

![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)